5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of both an azetidine ring and an oxadiazole ring. This compound has gained attention in various fields of research due to its unique structural features and potential biological activities. The molecular formula for this compound is C₇H₈N₄O, and it has a molecular weight of 168.17 g/mol.
The compound can be synthesized through various chemical methods, often utilizing readily available starting materials and employing green chemistry principles for more sustainable production processes.
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole falls under the category of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. It is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structures.
The synthesis of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves two main steps: the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common synthetic route includes the aza-Michael addition of nitrogen-containing heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
In industrial settings, a cost-effective synthesis method has been developed that utilizes commercially available starting materials such as benzylamine. This method employs green oxidation reactions in microchannel reactors to enhance efficiency and reduce environmental impact.
The molecular structure of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole features a five-membered azetidine ring fused to a five-membered oxadiazole ring. The azetidine ring contains one nitrogen atom, while the oxadiazole ring contains two nitrogen atoms and one oxygen atom.
Key structural data includes:
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can modify functional groups within the molecule.
Substitution: Both the azetidine and oxadiazole rings are capable of undergoing substitution reactions with various reagents.
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents utilized.
The mechanism of action for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. By binding to these targets, the compound modulates their activity, leading to various biological effects. The precise molecular targets depend on the context of its application in research or drug development .
The physical properties of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has a variety of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is under investigation for potential pharmaceutical applications, particularly in drug design aimed at improving efficacy while minimizing side effects.
Industry: It is utilized in producing advanced materials with desirable properties such as high thermal stability and conductivity .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in relative obscurity for nearly 80 years before its pharmaceutical potential was recognized [1]. A pivotal milestone occurred in the 1960s with the approval of Oxolamine as a cough suppressant—the first commercial drug featuring this scaffold [1]. This breakthrough demonstrated the bioisosteric utility of 1,2,4-oxadiazoles as stable replacements for ester and amide functionalities, resisting metabolic hydrolysis while maintaining target engagement [1] [6]. Subsequent decades witnessed accelerated development, culminating in FDA-approved drugs like the antiviral Pleconaril and the muscular dystrophy therapeutic Ataluren [1].
The period 2000–2020 saw a doubling of research focused on 1,2,4-oxadiazoles, driven by their:
Table 1: Clinically Approved Drugs Featuring 1,2,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Cough suppressant | 5-Aryl-3-methyl-1,2,4-oxadiazole |
Pleconaril | Antiviral (picornavirus) | 3-(Trifluoromethyl)-1,2,4-oxadiazole |
Ataluren | Duchenne muscular dystrophy | 3-Amino-1,2,4-oxadiazole |
Fasiplon | Anxiolytic | 3-(Pyrimidinyl)-1,2,4-oxadiazole |
Azetidine—a strained four-membered nitrogen heterocycle—confers distinct advantages in medicinal chemistry:
The azetidin-3-yl moiety specifically provides a vector for functionalization at C3, facilitating hybridization with other pharmacophores. Its incorporation into scaffolds like β-lactam antibiotics demonstrated clinical success, motivating exploration in novel heterocyclic hybrids [3].
The fusion of 1,2,4-oxadiazole and azetidine represents a strategic response to limitations of each isolated scaffold. Key advances include:
Table 2: Key Hybrid Compounds in the 1,2,4-Oxadiazole-Azetidine Class
Compound | Structural Features | Research Significance |
---|---|---|
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | Azetidine linked at C3 to oxadiazole C5 | Prototype hybrid scaffold |
3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole | Azetidine linked at C3 to oxadiazole C3 | Regioisomeric probe for SAR studies |
Phidianidine B analogs | Oxadiazole-azetidine mimicking marine alkaloid | CNS activity optimization |
The hybrid 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole exemplifies modern fragment-based drug design. Its compact structure (MW: 136.16 g/mol for free base; 175.62 g/mol for HCl salt) merges hydrogen-bonding capability (oxadiazole) with conformational constraint (azetidine) [2] [3]. Current research focuses on derivatizing the azetidine nitrogen to enhance target selectivity—particularly for oncology and CNS disorders—where initial hybrids show promise as kinase modulators and neurotransmitter receptor ligands [1] [6].
Table 3: Synthetic Routes to 1,2,4-Oxadiazole-Azetidine Hybrids
Method | Starting Materials | Conditions | Yield | Advantages |
---|---|---|---|---|
Amidoxime + Activated acid | Azetidine-3-carboxamidoxime + R-COOH | T3P®, 80°C | 87–97% | High efficiency |
Cycloaddition | Nitrile oxide + 3-Azetidinecarbonitrile | PTSA-ZnCl₂, DMF | <20% | Single-step (theoretical) |
Ester aminolysis/Cyclization | Methyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate + Azetidine | K₂CO₃, reflux | 50–95% | Modular derivatization |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0